molecular formula C12H11FOS B13082851 (3-Fluorothiophen-2-yl)(o-tolyl)methanol

(3-Fluorothiophen-2-yl)(o-tolyl)methanol

Cat. No.: B13082851
M. Wt: 222.28 g/mol
InChI Key: RGDZGDFLOUHLBB-UHFFFAOYSA-N
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Description

(3-Fluorothiophen-2-yl)(o-tolyl)methanol is an organic compound with the molecular formula C12H11FOS. It is a fluorinated building block used in various chemical syntheses. The compound features a thiophene ring substituted with a fluorine atom and a tolyl group attached to a methanol moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Fluorothiophen-2-yl)(o-tolyl)methanol typically involves the reaction of 3-fluorothiophene with o-tolualdehyde under specific conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). The resulting intermediate is then reduced using a reducing agent like sodium borohydride or lithium aluminum hydride to yield the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and reaction time, as well as using high-purity reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

(3-Fluorothiophen-2-yl)(o-tolyl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a catalyst like palladium on carbon (Pd/C).

Major Products Formed

    Oxidation: Formation of (3-Fluorothiophen-2-yl)(o-tolyl)ketone.

    Reduction: Formation of (3-Fluorothiophen-2-yl)(o-tolyl)alkane.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(3-Fluorothiophen-2-yl)(o-tolyl)methanol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials.

Mechanism of Action

The mechanism of action of (3-Fluorothiophen-2-yl)(o-tolyl)methanol involves its interaction with specific molecular targets. The compound can act as a ligand, binding to proteins or enzymes and modulating their activity. The pathways involved depend on the specific application and target molecule. For example, in medicinal chemistry, it may interact with receptors or enzymes involved in disease pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • (3-Chlorothiophen-2-yl)(o-tolyl)methanol
  • (3-Bromothiophen-2-yl)(o-tolyl)methanol
  • (3-Iodothiophen-2-yl)(o-tolyl)methanol

Uniqueness

(3-Fluorothiophen-2-yl)(o-tolyl)methanol is unique due to the presence of the fluorine atom, which imparts distinct chemical and physical properties. Fluorine atoms can enhance the stability, lipophilicity, and bioavailability of compounds, making this compound particularly valuable in medicinal chemistry and drug development.

Properties

Molecular Formula

C12H11FOS

Molecular Weight

222.28 g/mol

IUPAC Name

(3-fluorothiophen-2-yl)-(2-methylphenyl)methanol

InChI

InChI=1S/C12H11FOS/c1-8-4-2-3-5-9(8)11(14)12-10(13)6-7-15-12/h2-7,11,14H,1H3

InChI Key

RGDZGDFLOUHLBB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C(C2=C(C=CS2)F)O

Origin of Product

United States

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